3-[(4-chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorophenyl)sulfanyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide, hereafter referred to as Compound X, is a novel synthetic compound with a wide range of potential applications in scientific research. Compound X has been used in a variety of studies such as drug discovery, materials science, and biochemistry. It has become a popular choice for researchers due to its low cost and ease of synthesis.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
This compound is a derivative of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, which has been synthesized and tested for antiviral activity . Specifically, compounds 7b and 7i showed certain anti-tobacco mosaic virus activity .
Antifungal Properties
Sulfonamide derivatives, which include this compound, have been reported to possess antifungal properties . This makes them potentially useful in agricultural applications .
Herbicidal Properties
In addition to their antifungal properties, sulfonamide derivatives have also been reported to have herbicidal properties . This suggests potential applications in weed control .
Fluorescence Properties
The compound has been used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which have excellent fluorescence properties . This suggests potential applications in photoluminescent and photorefractive materials .
Medical Applications
Pyrazoline derivatives, which can be synthesized using this compound, have been used in certain antidepressants . They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory treatments .
Textile Industry
Triarylpyrazoline compounds, which can be synthesized using this compound, have been used as fluorescent whitening agents in the textile industry .
Calibration of Linear Displacement Sensor Systems
The compound is also known as “F2537-1021”, which is a standard practice for the calibration of linear displacement sensor systems used to measure micromotion . This includes, but is not limited to, linear variable differential transformers (LVDTs) and differential variable reluctance transducers (DVRTs) .
Orthopedic Applications
Linear displacement sensor systems, calibrated using the F2537-1021 standard, play an important role in orthopedic applications to measure micromotion during simulated use of joint prostheses .
Wirkmechanismus
Target of Action
F2537-1021, also known as VT1021 , is a first-in-class compound that primarily targets CD47 and CD36 . CD47 is an immune checkpoint, and CD36 is a receptor that plays a crucial role in apoptosis, the process of programmed cell death .
Mode of Action
F2537-1021 operates by binding to myeloid-derived suppressor cells (MDSCs) . This binding induces the expression of thrombospondin-1 (Tsp-1) in the tumor microenvironment . Tsp-1 then blocks the CD47 immune checkpoint and reprograms the CD36 receptor . This reprogramming leads to the induction of tumor cell apoptosis, inhibition of angiogenesis (the formation of new blood vessels), and reprogramming of macrophages from the M2 to M1 phenotype .
Biochemical Pathways
The biochemical pathways affected by F2537-1021 involve the CD47 immune checkpoint and the CD36 receptor . By blocking CD47 and activating CD36, F2537-1021 stimulates the expression of Tsp-1 . This leads to the induction of apoptosis in tumor cells and endothelial cells, and increases the ratio of M1 to M2 macrophages .
Result of Action
The action of F2537-1021 results in significant molecular and cellular effects. It induces apoptosis in tumor cells and inhibits angiogenesis . It also reprograms macrophages from the M2 to M1 phenotype . In clinical trials, F2537-1021 demonstrated significant single-agent activity .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-10-3-5-11(6-4-10)23-9-7-13(20)17-15-19-18-14(22-15)12-2-1-8-21-12/h1-6,8H,7,9H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJNBIPAYOHIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.